![molecular formula C13H10N2 B14447770 3-Methylbenzo[H]cinnoline CAS No. 74082-92-1](/img/structure/B14447770.png)
3-Methylbenzo[H]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo[H]cinnoline is an organic compound belonging to the class of heterocyclic aromatic compounds It is a derivative of cinnoline, which is a fused N-heterocyclic compound The structure of this compound consists of a benzene ring fused to a cinnoline ring with a methyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[H]cinnoline typically involves a multi-step process. One common method is the cyclization of naphthylamidrazones in the presence of polyphosphoric acid. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by instant elimination under heating conditions . The reaction conditions are crucial, as extending the heating beyond three hours can significantly reduce the yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the synthesis process. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbenzo[H]cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups such as nitro, amino, and halogen groups.
Aplicaciones Científicas De Investigación
3-Methylbenzo[H]cinnoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of tubulin polymerization, which is crucial for cell division.
Materials Science: The compound’s aromatic structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a chemical probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzo[H]cinnoline, particularly in its role as a tubulin polymerization inhibitor, involves binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the dynamic assembly of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin protein and associated pathways involved in cell division.
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline: The parent compound of 3-Methylbenzo[H]cinnoline, with similar chemical properties but lacking the methyl group.
Quinoxaline: Another fused N-heterocyclic compound with a similar structure but different biological activities.
Quinazoline: A compound with a similar fused ring system, known for its pharmacological significance in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
74082-92-1 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-methylbenzo[h]cinnoline |
InChI |
InChI=1S/C13H10N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15-14-9/h2-8H,1H3 |
Clave InChI |
PDFSJLNKEHKPJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


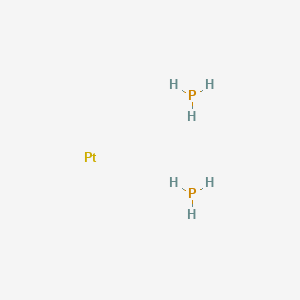
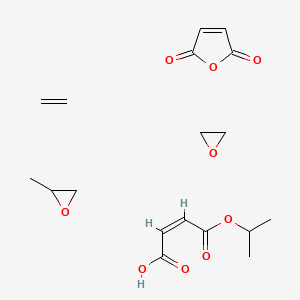

![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
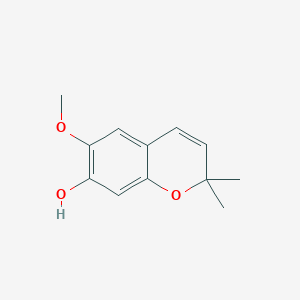
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
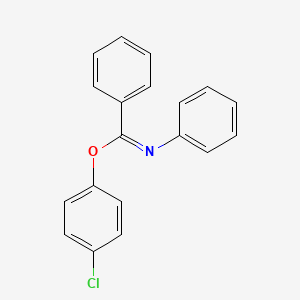

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
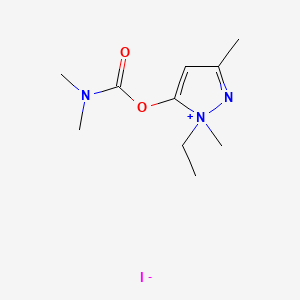
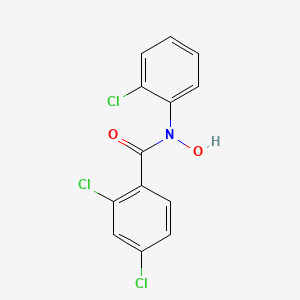

![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)

